molecular formula C8H13NO3 B12913294 5-Isoxazolecarboxylic acid, 3-ethyl-4,5-dihydro-, ethyl ester CAS No. 57065-98-2

5-Isoxazolecarboxylic acid, 3-ethyl-4,5-dihydro-, ethyl ester

Cat. No.: B12913294
CAS No.: 57065-98-2
M. Wt: 171.19 g/mol
InChI Key: IMTSNMPHKIFRPV-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate can be synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . The reaction typically involves the following steps:

  • Generation of nitrile oxide from a suitable precursor using Chloramine-T.
  • Cycloaddition of the nitrile oxide to ethyl acrylate to form the isoxazole ring.

The reaction conditions often include:

  • Solvent: Ethanol or diethyl ether
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Reduction of the isoxazole ring to form dihydroisoxazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the ethyl or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield oxo derivatives.
  • Reduction may yield dihydroisoxazole derivatives.
  • Substitution may yield various substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate
  • Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate

These compounds share the isoxazole ring structure but differ in the substituents attached to the ring. The uniqueness of ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate lies in its specific ethyl substituents, which may influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-6-5-7(12-9-6)8(10)11-4-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTSNMPHKIFRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482653
Record name 5-Isoxazolecarboxylic acid, 3-ethyl-4,5-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57065-98-2
Record name 5-Isoxazolecarboxylic acid, 3-ethyl-4,5-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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